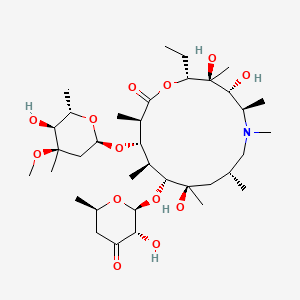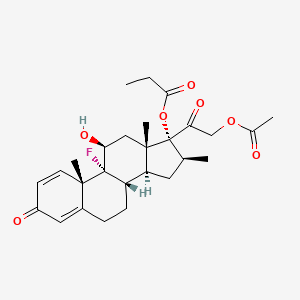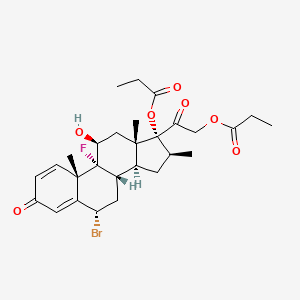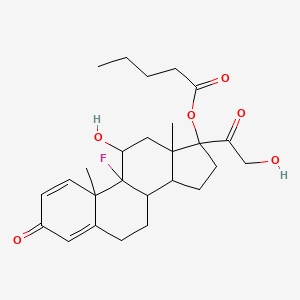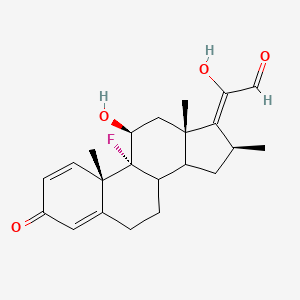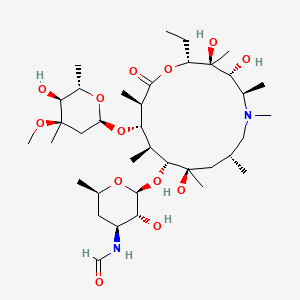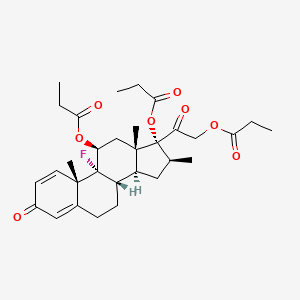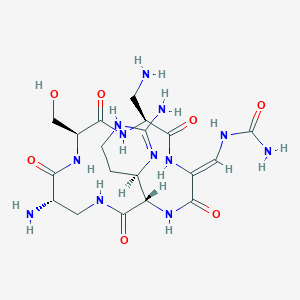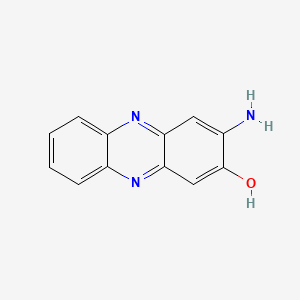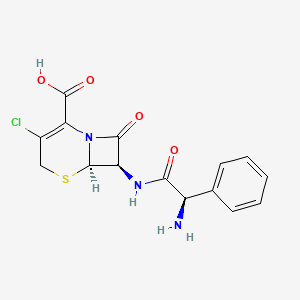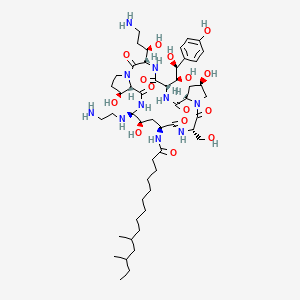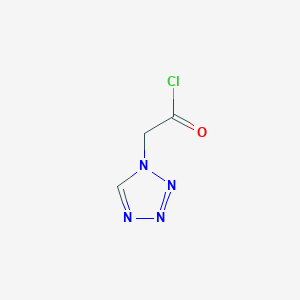
(1H-Tetrazol-1-yl)acetyl chloride
Vue d'ensemble
Description
“(1H-Tetrazol-1-yl)acetyl chloride” is a chemical compound with the molecular formula C3H3ClN4O and a molecular weight of 146.54 . It is used in the enzymic synthesis of cefazolin, an antibiotic for treating bacterial infections .
Synthesis Analysis
The synthesis of tetrazole derivatives has been a subject of interest due to their diverse biological applications . Various synthetic approaches have been developed, most of which rely on the in situ generation of highly toxic and explosive hydrazoic acid . The synthesis of “(1H-Tetrazol-1-yl)acetyl chloride” from 1H-Tetrazole-1-acetic acid and Oxalyl chloride has been reported .Molecular Structure Analysis
The molecular structure of “(1H-Tetrazol-1-yl)acetyl chloride” consists of a tetrazole ring attached to an acetyl chloride group . The tetrazole ring is a nitrogen-rich heterocycle possessing both electron-donating and electron-withdrawing properties .Chemical Reactions Analysis
Tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . They are involved in various chemical reactions, including the reaction of sodium azide with nitriles to give 1H-tetrazoles .Physical And Chemical Properties Analysis
“(1H-Tetrazol-1-yl)acetyl chloride” has a predicted boiling point of 263.3±42.0 °C and a predicted density of 1.75±0.1 g/cm3 . Its pKa value is predicted to be 0.36±0.10 .Applications De Recherche Scientifique
1. Synthesis of Biologically Active Molecules
Tetrazoles like (1H-Tetrazol-1-yl)acetyl chloride are vital in the synthesis of various biologically active molecules. For example, [1-14 C]2-(1H-Tetrazol-5-yl)acetic acid, a derivative, is used in metabolic profiling studies in drug development (Maxwell & Tran, 2017).
2. Antibacterial and Antifungal Applications
Some derivatives of (1H-Tetrazol-1-yl)acetyl chloride have shown promising antibacterial and antifungal activities. Notably, 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles displayed moderate activity against Bacillus subtilis and Candida albicans (Rajasekaran, Murugesan, & Anandarajagopal, 2006).
3. Corrosion Inhibition
Tetrazole derivatives, including those related to (1H-Tetrazol-1-yl)acetyl chloride, are effective as corrosion inhibitors for metals like copper in chloride solutions. Their inhibitory efficiency is notable, especially at higher pH values (Zucchi, Trabanelli, & Fonsati, 1996).
4. Quantum Chemistry and NMR-Spectroscopy
In the field of quantum chemistry and NMR-spectroscopy, (1H-Tetrazol-1-yl)acetyl chloride derivatives are valuable. They assist in studying the structure and properties of various metal complexes, like platinum(II) chloride complexes (Matulis et al., 2019).
5. Synthesis of Coordination Polymers
Compounds based on (1H-Tetrazol-1-yl)acetyl chloride are useful in synthesizing coordination polymers, which have applications in material science and catalysis. For instance, 2-(1H-tetrazol-1-yl) acetic acid complexes with lanthanide salts form 1-D coordination polymers (Ding et al., 2009).
6. Development of Energetic Materials
(1H-Tetrazol-1-yl)acetyl chloride derivatives are explored in the synthesis of energetic materials, due to their high nitrogen content and potential in pyrotechnics and explosives. The synthesis and characterization of such materials often involve complex chemical processes (Klapötke, Stein, & Stierstorfer, 2008).
7. Antitumor Studies
Some tetrazole derivatives, including those related to (1H-Tetrazol-1-yl)acetyl chloride, have been studied for their potential antitumor activities. These studies involve computational, molecular docking, and in vitro evaluations against various tumor cell lines (Alam et al., 2016).
Orientations Futures
The future directions for “(1H-Tetrazol-1-yl)acetyl chloride” and other tetrazole derivatives are promising. They are currently being actively studied and are in various stages of clinical trials . Their diverse biological applications, predominantly in the area of material and medicinal chemistry, make them a subject of interest for future research .
Propriétés
IUPAC Name |
2-(tetrazol-1-yl)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN4O/c4-3(9)1-8-2-5-6-7-8/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHOFJBFYVRQOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=NN1CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-Tetrazol-1-yl)acetyl chloride | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

